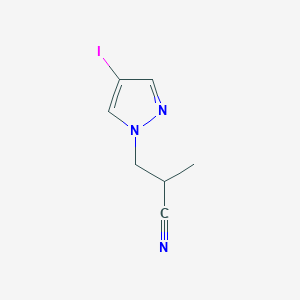
5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is an organic compound characterized by a pyridine ring substituted with an ethylsulfanyl group, a carboxylic acid group, and a ketone group
Mecanismo De Acción
Mode of Action
The mode of action of 5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is currently unknown. It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The compound may influence various pathways, leading to downstream effects that alter cellular function .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets .
Análisis Bioquímico
Biochemical Properties
The role of 5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid in biochemical reactions is not well-studied. Given its structure, it may interact with various enzymes, proteins, and other biomolecules. The ethylsulfanyl group could potentially participate in redox reactions, while the carboxylic acid group might be involved in acid-base reactions .
Cellular Effects
It could potentially influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism .
Molecular Mechanism
It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Dosage Effects in Animal Models
Potential threshold effects, as well as toxic or adverse effects at high doses, remain to be investigated .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It could potentially interact with various enzymes or cofactors, and might influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and might influence its localization or accumulation .
Subcellular Localization
Potential targeting signals or post-translational modifications that direct it to specific compartments or organelles remain to be investigated .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the ethylsulfanyl group through nucleophilic substitution. The carboxylic acid group can be introduced via carboxylation reactions, and the ketone group is often formed through oxidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Types of Reactions:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydrogen atoms on the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nucleophiles like sodium ethoxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The presence of the carboxylic acid and ketone groups can interact with biological targets, potentially leading to the development of new drugs.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparación Con Compuestos Similares
- 5-(Methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 5-(Propylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Comparison: Compared to its methyl and propyl analogs, 5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a unique balance of hydrophobicity and steric effects due to the ethyl group. This can influence its reactivity and interactions in both chemical and biological contexts.
Propiedades
IUPAC Name |
5-ethylsulfanyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-2-13-5-3-6(8(11)12)7(10)9-4-5/h3-4H,2H2,1H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJVHYBRBAUSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CNC(=O)C(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylthieno[2,3-d]triazole-5-carboxylic acid](/img/structure/B2605757.png)
![N,5-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B2605758.png)
![2-methoxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2605759.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2605762.png)
![1-methyl-4-oxo-N-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2605763.png)



![2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2605770.png)

![N-[(4-Pyridin-4-yl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2605775.png)


